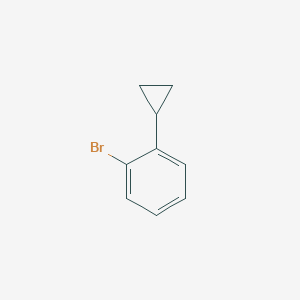
4-溴-2-呋喃甲酸
描述
4-Bromo-2-furoic acid is a brominated furan derivative that is of interest in organic synthesis due to its potential as a building block for various chemical reactions and as a precursor for the synthesis of heterocyclic compounds with potential antibacterial activities .
Synthesis Analysis
The synthesis of brominated furan derivatives can be achieved through various methods. One approach involves the palladium acetate-catalyzed cyclization reaction of 2,3-allenoic acids with simple allenes, leading to the formation of 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives . Another method includes the free radical addition of 2-bromoalkanoic acids to alkenes, which results in the formation of 4-alkanolides . Additionally, the synthesis of 2-bromo-3-aroyl-benzo[b]furans from readily accessible precursors has been developed, with the 2-bromo group serving as a versatile synthetic handle for further functionalization .
Molecular Structure Analysis
The molecular structure of brominated furan derivatives is characterized by the presence of a bromine atom attached to the furan ring, which significantly influences the reactivity and the potential for further chemical transformations. The crystal structures of related bromo-hydroxy-benzoic acid derivatives have been compared, revealing two-dimensional architectures formed by hydrogen bonds and other non-covalent interactions .
Chemical Reactions Analysis
Brominated furan derivatives undergo various chemical reactions, including palladium-mediated couplings and direct nucleophilic substitutions . The presence of the bromine atom makes these compounds suitable for cross-coupling reactions, as demonstrated by the synthesis of 4-alkyl-3-bromo-2(5H)-furanones and unsymmetrically disubstituted 3,4-dialkyl-2(5H)-furanones . Additionally, selective synthesis of (Z)-4-aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones has been achieved using similar brominated precursors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-2-furoic acid and its derivatives are influenced by the presence of the bromine atom and the furan ring. These properties include reactivity towards nucleophiles, the ability to participate in cross-coupling reactions, and the formation of stable crystal structures with specific non-covalent interactions . The bromine atom also serves as a synthetic handle that can be utilized for further chemical modifications, expanding the utility of these compounds in organic synthesis .
科学研究应用
生物质利用和可再生替代方案
4-溴-2-呋喃甲酸在发展可再生化学资源方面发挥着重要作用。它参与了从呋喃甲酸催化合成2,5-呋二甲酸(FDCA),为石油化学衍生的对苯二甲酸提供了可持续的替代方案。这一过程对将生物质转化为有价值的工业化学品至关重要,特别是对聚合物行业(Zhang et al., 2017)。
杂环化合物的合成
4-溴-2-呋喃甲酸是合成多种具有潜在抗菌活性的杂环化合物的关键起始物质。通过各种化学反应合成的这些化合物在新型抗菌剂的开发中显示出潜力(El-Hashash et al., 2015)。
化学合成和有机化学
该化合物用于选择性合成各种呋喃酮,这些酮在有机化学和制药领域有应用。这些合成过程对于创造具有潜在生物活性的结构多样化分子至关重要(Bellina et al., 2001)。
络合研究
已对钍(IV)与2-呋喃酸的络合进行了研究,展示了4-溴-2-呋喃甲酸在理解金属配体相互作用方面的重要性。这项研究对核化学和环境科学中的应用至关重要(Bismondo et al., 2002)。
抗微生物活性
对4-溴-2-呋喃甲酸衍生物的研究探索了它们的抗微生物潜力。这些研究对于开发新的抗微生物剂至关重要,特别是在抗生素耐药性增加的背景下(Lucca Jm et al., 1986)。
生物质价值化衍生物
4-溴-2-呋喃甲酸在生物质价值化中起着关键作用,它用于酯化过程,生产用于调味、香料和制药行业的酯。这一应用是更广泛努力中的一部分,旨在开发可持续的基于生物的化学过程(Escobar et al., 2015)。
安全和危害
属性
IUPAC Name |
4-bromofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALYBHRYGIXHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481918 | |
| Record name | 4-Bromo-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-furoic acid | |
CAS RN |
3439-02-9 | |
| Record name | 4-Bromo-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

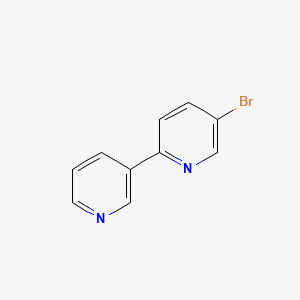

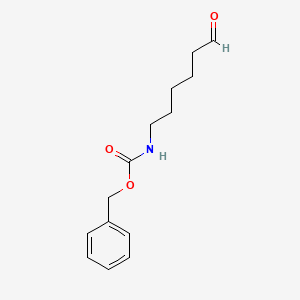
![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)
![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)

![3-Bromo-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1280983.png)

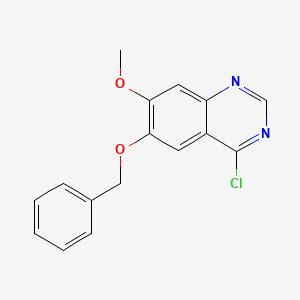
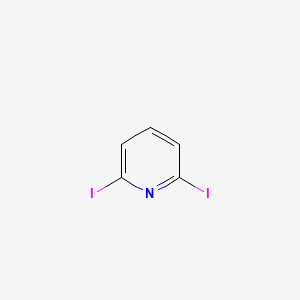


![6-Bromothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1280996.png)
